molecular formula C18H24N2O3 B430818 2-(2,4-dihydroxyphenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one CAS No. 448908-66-5

2-(2,4-dihydroxyphenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

Cat. No.: B430818
CAS No.: 448908-66-5
M. Wt: 316.4g/mol
InChI Key: RTMVIRVYQKFXPB-UHFFFAOYSA-N
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Description

2-(2,4-dihydroxyphenyl)-5,7-diethyl-1,3-diazatricyclo[3311~3,7~]decan-6-one is a complex organic compound with a unique structure that includes both phenolic and diazatricyclic elements

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dihydroxyphenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one typically involves multi-step organic reactions. The process begins with the preparation of the phenolic precursor, which is then subjected to cyclization reactions to form the diazatricyclic core. Key steps include:

    Phenolic Precursor Synthesis: This involves the hydroxylation of a suitable aromatic compound to introduce the 2,4-dihydroxyphenyl group.

    Cyclization: The phenolic precursor undergoes cyclization with appropriate reagents to form the diazatricyclic structure. Common reagents include strong acids or bases to facilitate ring closure.

    Functional Group Modification:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dihydroxyphenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one can undergo various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form dihydro derivatives using reducing agents such as sodium borohydride.

    Substitution: The phenolic hydroxyl groups can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using nitric acid and sulfuric acid mixture.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

2-(2,4-dihydroxyphenyl)-5,7-diethyl-1,3-diazatricyclo[331

    Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structure, which may interact with biological targets in novel ways.

    Materials Science: The compound’s rigid diazatricyclic structure could be useful in the design of new materials with specific mechanical or electronic properties.

    Biological Studies: Its interactions with enzymes and receptors can be studied to understand its biological activity and potential as a drug candidate.

Mechanism of Action

The mechanism of action of 2-(2,4-dihydroxyphenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenolic groups could participate in hydrogen bonding or redox reactions, while the diazatricyclic core could provide structural rigidity and specificity in binding interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dihydroxyphenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one: Similar structure but with propyl groups instead of ethyl groups.

    13-(N-Arylaminocarbonyl)-9-Methyl-11-Thioxo-8-Oxa-10,12-Diazatricyclo[7.3.1.02,7]Trideca-2,4,6-Trienes: Different core structure but similar diazatricyclic elements.

Uniqueness

2-(2,4-dihydroxyphenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is unique due to its specific combination of phenolic and diazatricyclic elements, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

448908-66-5

Molecular Formula

C18H24N2O3

Molecular Weight

316.4g/mol

IUPAC Name

2-(2,4-dihydroxyphenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one

InChI

InChI=1S/C18H24N2O3/c1-3-17-8-19-10-18(4-2,16(17)23)11-20(9-17)15(19)13-6-5-12(21)7-14(13)22/h5-7,15,21-22H,3-4,8-11H2,1-2H3

InChI Key

RTMVIRVYQKFXPB-UHFFFAOYSA-N

SMILES

CCC12CN3CC(C1=O)(CN(C2)C3C4=C(C=C(C=C4)O)O)CC

Canonical SMILES

CCC12CN3CC(C1=O)(CN(C2)C3C4=C(C=C(C=C4)O)O)CC

Origin of Product

United States

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